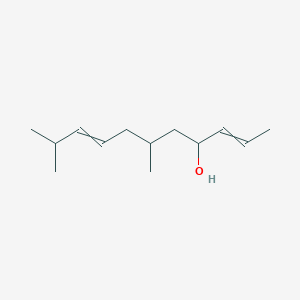
6,10-Dimethylundeca-2,8-dien-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10-Dimethylundeca-2,8-dien-4-OL is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 6,10-Dimethylundeca-2,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . This method provides a straightforward approach to obtaining the compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
化学反応の分析
6,10-Dimethylundeca-2,8-dien-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or ketones, while reduction can yield saturated alcohols . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, leading to the formation of esters or ethers .
科学的研究の応用
6,10-Dimethylundeca-2,8-dien-4-OL has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it serves as a precursor for the synthesis of natural products and bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
作用機序
The mechanism of action of 6,10-Dimethylundeca-2,8-dien-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bonds in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways . These interactions contribute to the compound’s biological effects and potential therapeutic applications.
類似化合物との比較
6,10-Dimethylundeca-2,8-dien-4-OL can be compared with similar compounds such as 6,10-Dimethyl-5,9-undecadien-2-one and 5,9-Undecadien-2-ol, 6,10-dimethyl- . These compounds share similar structural features, including the presence of double bonds and methyl groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For instance, while 6,10-Dimethyl-5,9-undecadien-2-one is primarily used in the synthesis of squalene, this compound is more versatile in its applications .
特性
CAS番号 |
90660-61-0 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
6,10-dimethylundeca-2,8-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-8,11-14H,9-10H2,1-4H3 |
InChIキー |
KNHUDRADIITAEJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC(CC(C)CC=CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


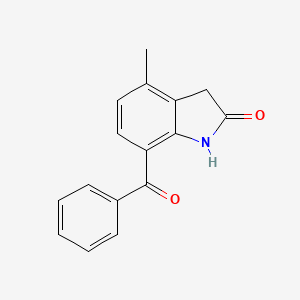
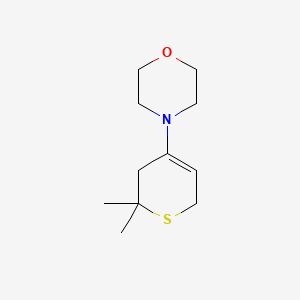
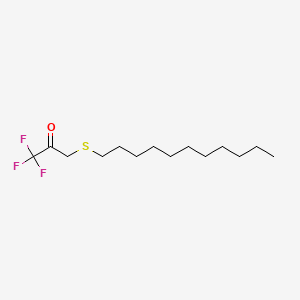
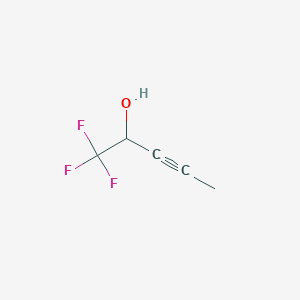
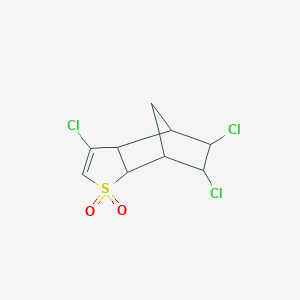
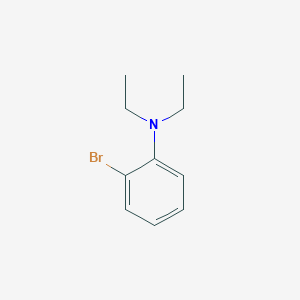
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
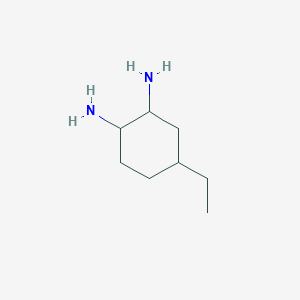


![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
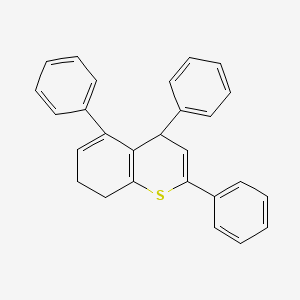
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
